molecular formula C10H12N2S B3053378 5,6,7,8-tetrahydroquinoline-8-carbothioamide CAS No. 53400-60-5

5,6,7,8-tetrahydroquinoline-8-carbothioamide

Cat. No.: B3053378
CAS No.: 53400-60-5
M. Wt: 192.28 g/mol
InChI Key: MUZLJLSOGBHBDC-UHFFFAOYSA-N
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Description

5,6,7,8-tetrahydroquinoline-8-carbothioamide is an organic compound with the molecular formula C10H12N2S. It is a derivative of tetrahydroquinoline, featuring a carbothioamide group at the 8th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6,7,8-tetrahydroquinoline-8-carbothioamide typically involves the reaction of 5,6,7,8-tetrahydroquinoline with trimethylsilyl isothiocyanate. The reaction is carried out in the presence of a base such as di-isopropylamine and a solvent like benzene. The mixture is cooled in ice and treated with butyl-lithium in hexane. After the addition of trimethylsilyl isothiocyanate, the solution is allowed to stand at 0°C for 0.5 hours and then at room temperature for 1 hour. The resulting mixture is acidified with hydrochloric acid, followed by extraction with chloroform and drying over magnesium sulfate. The final product is obtained by evaporation and crystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-tetrahydroquinoline-8-carbothioamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbothioamide group to an amine.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carbothioamide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products Formed

Scientific Research Applications

5,6,7,8-tetrahydroquinoline-8-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of 5,6,7,8-tetrahydroquinoline-8-carbothioamide involves its interaction with various molecular targets. The carbothioamide group can form hydrogen bonds and interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    5,6,7,8-tetrahydroquinoline-8-carboxamide: Similar structure but with a carboxamide group instead of a carbothioamide group.

    5,6,7,8-tetrahydroquinoline-8-nitrile: Contains a nitrile group at the 8th position.

    5,6,7,8-tetrahydroquinoxaline: A related compound with a different ring structure

Uniqueness

5,6,7,8-tetrahydroquinoline-8-carbothioamide is unique due to its specific functional group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

53400-60-5

Molecular Formula

C10H12N2S

Molecular Weight

192.28 g/mol

IUPAC Name

5,6,7,8-tetrahydroquinoline-8-carbothioamide

InChI

InChI=1S/C10H12N2S/c11-10(13)8-5-1-3-7-4-2-6-12-9(7)8/h2,4,6,8H,1,3,5H2,(H2,11,13)

InChI Key

MUZLJLSOGBHBDC-UHFFFAOYSA-N

SMILES

C1CC(C2=C(C1)C=CC=N2)C(=S)N

Canonical SMILES

C1CC(C2=C(C1)C=CC=N2)C(=S)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 5,6,7,8-tetrahydroquinoline-8 -carboxamide (1.2 g.) in pyridine (15 ml.) was treated with P2S5 (0.8 g.) and the mixture heated at reflux for 30 mins. The solvent was removed in vacuo and the residual oil treated with 2N NaOH (5 ml.) and saturated with solid K2CO3 and extracted into chloroform (3× 50 ml.). The combined extracts were dried and the solvent removed in vacuo. The residual oil was dissolved in pyridine (4 ml.) and triethylamine (1 ml.) and the solution saturated with H2S (6 hours) and allowed to stand overnight. Removal of the solvent gave a solid (850 mgs.) which was recrystallised from methanol giving the title compound as the quarter hydrate, colourless needles m.p. 160° C. Found: C, 59.8; H, 6.2; N, 14.0%. C10H12N2S.1/4 H2O requires: C, 59.6; H, 6.4; N, 13.9%.
Quantity
1.2 g
Type
reactant
Reaction Step One
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0.8 g
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reactant
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15 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A 5,6,7,8-tetrahydroquinoline (0.01 mole) in the solvent indicated (approx. 15 ml) at 0° C. under nitrogen was treated with an alkyl lithium or a lithium amide (0.01 mole). To this solution of the 5,6,7,8-tetrahydro-8-lithioquinoline was added, at around 0° C. under nitrogen, the silyl isothiocyanate (0.01 mole) and the mixture was stirred 15 minutes. H2O (10 ml) and 2N HCl (15 ml) were added and the acid layer was separated and washed with ethyl acetate. The aqueous solution was basified (Na2CO3) and extracted with chloroform. The chloroform extracts were dried (MgSO4) and evaporated to give the 5,6,7,8-tetrahydroquinoline-8-thiocarboxamide. In this manner the thioamides in the table were prepared.
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5,6,7,8-tetrahydro-8-lithioquinoline
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silyl isothiocyanate
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Synthesis routes and methods III

Procedure details

A solution of di-isopropylamine (33.3g, 0.33 mol) in benzene (150 ml) was cooled in ice and treated with 9% w/v butyl-lithium in hexane (237 ml, 0.33 mol). After 45 minutes the solution was treated with 5,6,7,8-tetrahydroquinoline (39.9 g, 0.3 mol) dropwise with stirring. After 1.5 hours trimethylsilyl-isothiocyanate (43.2 ml. 0.3 mol) was added and the resulting solution was allowed to stand at 0° C for 0.5 hours and at room temperature for 1 hour. Water (50 ml.) was added and the resulting mixture acidified with 2N HCl. The acid solution was separated, washed with ethyl acetate and the pH was adjusted to 9 with solid sodium carbonate. Extraction with chloroform followed by drying of the extract over MgSO4, filtration and evaporation gave a thick gum which crystallised on trituration with n-hexane. Recrystallisation from methanol gave 5,6,7,8-tetrahydroquinoline-8-thiocarboxamide (16g, 30%) m.p. 160°. The hydrochloride was prepared by dissolution of the free base in hot iso-propyl alcohol adding ethereal HCl solution and allowing to crystallise. m.p. 263-4°.
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Synthesis routes and methods IV

Procedure details

A solution of di-isopropylamine (33.3g, 0.33 mol) in benzene (150 ml) was cooled in ice and treated with 9% w/v butyl-lithium in hexane (237 ml, 0.33 mol). After 45 minutes the solution was treated with 5,6,7,8-tetrahydroquinoline (39.9 g, 0.3 mol) dropwise with stirring. After 1.5 hours trimethylsilyl-isothiocyanate (43.2 ml. 0.3 mol) was added and the resulting solution was allowed to stand at 0° C for 0.5 hours and at room temperature for 1 hour. Water (50 ml.) was added to the solution of 5,6,7,8-tetrahydroquinoline-8-(N-lithio-N-trimethylsilyl) thiocarboxamide causing hydrolysis to 5,6,7,8-tetrahydroquinoline-8-(N-trimethylsilyl)thiocarboxamide and subsequent hydrolysis to the title compound, and the resulting mixture acidified with 2N HCl. The acid solution was separated, washed with ethyl acetate and the pH was adjusted to 9 with solid sodium carbonate. Extraction with chloroform followed by drying of the extract over MgSO4, filtration and evaporation gave a thick gum which crystallised on trituration with n-hexane. Recrystallisation from methanol gave 5,6,7,8-tetrahydroquinoline-8-thiocarboxamide (16g, 30%) m.p. 160°. The hydrochloride was prepared by dissolution of the free base in hot isopropyl alcohol adding ethereal HCl solution and allowing to crystallise. m.p. 263°-4°. (Found: C, 52.6; H, 6.0; N, 12.2. C10H12N2S, HCl requires C, 52.5; H, 5.7; N, 12.3%).
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33.3 g
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